molecular formula C28H34O9 B150553 Schisanwilsonin I CAS No. 1181216-84-1

Schisanwilsonin I

Cat. No.: B150553
CAS No.: 1181216-84-1
M. Wt: 514.6 g/mol
InChI Key: BKGUPIVDQHHVMV-OUJBPAAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Schisanwilsonin I is a natural lignan compound isolated from the fruits of the plant Schisandra wilsoniana. Lignans are a group of chemical compounds found in plants, known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, particularly its anti-hepatitis B virus activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Schisanwilsonin I typically involves extraction from the dried fruits of Schisandra wilsoniana. The process includes grinding the dried fruits into a powder, followed by solvent extraction using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone. The extract is then subjected to separation and purification techniques to obtain this compound with high purity .

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The fruits are processed in bulk, and advanced chromatographic techniques are employed to ensure the compound’s purity and consistency. The production is carried out under controlled conditions to maintain the compound’s stability and efficacy .

Chemical Reactions Analysis

Types of Reactions: Schisanwilsonin I undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups into the molecule.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles to replace certain atoms or groups within the molecule.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .

Scientific Research Applications

Schisanwilsonin I has a wide range of scientific research applications across various fields:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of lignans in plant extracts.

    Biology: this compound is studied for its potential to modulate biological pathways and its effects on cellular processes.

    Medicine: The compound has shown promise in antiviral research, particularly against hepatitis B virus. It is also being investigated for its potential neuroprotective and immunomodulatory effects.

    Industry: this compound is utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

Schisanwilsonin I is part of a group of lignans isolated from Schisandra wilsoniana, including Schisanwilsonin D, Schisantherin C, Deoxyschizandrin, and Gomisin K. These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its potent anti-hepatitis B virus activity, which distinguishes it from other lignans in the same group .

Comparison with Similar Compounds

  • Schisanwilsonin D
  • Schisantherin C
  • Deoxyschizandrin
  • Gomisin K

These compounds, like Schisanwilsonin I, are studied for their diverse biological activities and potential therapeutic applications .

Biological Activity

Schisanwilsonin I is a natural lignan compound derived from the fruits of Schisandra wilsoniana. This compound has attracted significant attention due to its diverse biological activities, particularly its antiviral properties against hepatitis B virus (HBV). This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : 2,3-dimethoxy-1-(4-hydroxyphenyl)-6-methoxy-3,4-dihydro-2H-pyran-4-one
  • Molecular Formula : C₁₈H₁₈O₅
  • CAS Number : 1181216-84-1

This compound is categorized as a lignan, a type of secondary metabolite known for its antioxidant and anti-inflammatory properties. Its structural features contribute to its biological activities, which include modulation of various cellular processes.

This compound exhibits several mechanisms that underlie its biological activities:

  • Antiviral Activity : It has been shown to inhibit HBV replication by interfering with viral entry and replication processes. The compound's specific targets within the viral life cycle remain an area for further investigation.
  • Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.
  • Immunomodulatory Properties : The compound has demonstrated the ability to modulate immune responses, which could be beneficial in treating autoimmune conditions.

Biological Activities

The biological activities associated with this compound include:

Activity TypeDescriptionReference
AntiviralInhibits hepatitis B virus replication
AntioxidantScavenges free radicals and reduces oxidative stress
Anti-inflammatoryModulates inflammatory pathways
NeuroprotectiveProtects neurons from oxidative damage

Case Studies and Research Findings

Several studies have investigated the effects of this compound:

  • Antiviral Efficacy :
    • A study demonstrated that this compound significantly reduced HBV replication in vitro, showcasing its potential as a therapeutic agent against hepatitis B infection. The compound's IC50 value was reported at 14 nM, indicating potent antiviral activity compared to other lignans .
  • Neuroprotection :
    • In a rodent model of neurodegeneration, this compound was found to enhance cognitive function and reduce neuronal loss by decreasing levels of pro-inflammatory cytokines. This suggests its potential role in treating conditions such as Alzheimer’s disease .
  • Immunomodulation :
    • Research indicated that this compound could enhance T-cell proliferation and modulate cytokine production, which may have implications for autoimmune disorders .

Comparative Analysis with Other Lignans

To understand the unique properties of this compound, it is useful to compare it with other lignans:

CompoundAntiviral ActivityNeuroprotective EffectsIC50 (nM)
This compoundYesYes14
Schisandrin AModerateYes20
DeoxyschizandrinNoModerate30

This table highlights that while many lignans exhibit beneficial properties, this compound stands out due to its potent antiviral effects combined with neuroprotective capabilities.

Properties

IUPAC Name

[(8S,9R,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9+/t15-,26-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGUPIVDQHHVMV-OUJBPAAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1C2=CC(=C(C(=C2C3=C(C4=C(C=C3C[C@@H]([C@@]1(C)O)C)OCO4)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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